- Preparation and formulation esters of dihydrolysergic acid as 5HT2 receptor antagonists, European Patent Organization, , ,
Cas no 931-71-5 (cis-1,4-cyclohexanediol)

cis-1,4-cyclohexanediol structure
Nome del prodotto:cis-1,4-cyclohexanediol
cis-1,4-cyclohexanediol Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis-1,4-Cyclohexanediol
- cis-1,4-Dihydroxycyclohexane
- cis-4-cyclohexanediol
- 1,4-CYCLOHEXANEDIOL
- Cyclohexane-1,4-diol
- trans-1,4-Cyclohexanediol
- trans-Cyclohexane-1,4-diol
- CIS-CYCLOHEXANE-1,4-DIOL
- 1,4-Cyclohexanediol, trans-
- Quinitol
- 1,4-Cyclohexanediol, cis-
- trans-1,4-Dihydroxycyclohexane
- Hexahydrohydroquinone
- (1r,4r)-cyclohexane-1,4-diol
- VKONPUDBRVKQLM-OLQVQODUSA-N
- VKONPUDBRVKQLM-UHFFFAOYSA-N
- VKONPUDBRVKQLM-IZLXSQMJSA-N
- 1,4-cyclohexandiol
- Q
- cis-1,4-Cyclohexanediol (ACI)
- 1,4-Cyclohexanediol, (E)-
- SY040970
- NSC 5730
- AKOS006283462
- Q-200861
- C2319
- 1,4-Cyclohexanediol (Cis/Trans Mixture)
- SY099933
- DTXSID20871178
- CS-W005575
- CS-W007850
- SCHEMBL787503
- AB02551
- DB-003159
- DTXCID00818849
- 556-48-9
- EINECS 209-126-2
- J-700165
- Quinitol,c&t
- 71J
- NSC5651
- PB27420
- AS-50386
- NSC-5651
- DB-008704
- MFCD00001448
- 1,a4-aCyclohexanediol
- Q16912255
- NSC 5651
- TD8009
- AI3-06464
- (1s,4s)-cyclohexane-1,4-diol
- rac-(1s,4s)-cyclohexane-1,4-diol
- 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol
- 1,4-Cyclohexanediol, cis + trans
- MFCD00075462
- DTXSID60878843
- Z1178486717
- 1,4-Cyclohexanediol, (Z)-
- Q-201852
- SY001809
- 6995-79-5
- 1,4-Cyclohexanediol cis+trans
- 1,4-Cyclohexanediol, 99%
- CHEMBL3948618
- cis-4-hydroxy-cyclohexanol
- C2320
- DB-318939
- EINECS 213-240-8
- P10063
- NSC5730
- SCHEMBL275681
- Cyclohexane1,4diol
- AI3-52305
- SCHEMBL102859
- SCHEMBL28182
- (trans)-cyclohexane-1,4-diol
- AKOS015912876
- MFCD00063612
- DTXSID60883614
- NSC-5730
- NS00042681
- 1,4-Cyclohexanediol,c&t
- 1,4-Dihydroxycyclohexane
- AKOS006282972
- CS-0049754
- STR08594
- 931-71-5
- EN300-75448
- NS00080163
- cis-1,4-cyclohexanediol
-
- MDL: MFCD00075462
- Inchi: 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2/t5-,6+
- Chiave InChI: VKONPUDBRVKQLM-OLQVQODUSA-N
- Sorrisi: O[C@@H]1CC[C@H](O)CC1
Proprietà calcolate
- Massa esatta: 116.08400
- Massa monoisotopica: 116.08373
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 54.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Densità: 1.156
- Punto di fusione: 108.0 to 114.0 deg-C
- Punto di ebollizione: 150 ºC
- Punto di infiammabilità: 65 ºC
- Indice di rifrazione: 1.526
- PSA: 40.46000
- LogP: 0.28220
cis-1,4-cyclohexanediol Informazioni sulla sicurezza
cis-1,4-cyclohexanediol Dati doganali
- CODICE SA:2906199090
- Dati doganali:
Codice doganale cinese:
2906199090Panoramica:
2906199090. altri alcoli naftenici, cicloenolo e cicloterpenolo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906199090. alcoli ciclanici, cicloterapici o cicloterapici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
cis-1,4-cyclohexanediol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109092-500mg |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 500mg |
$275 | 2022-09-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2319-200MG |
cis-1,4-Cyclohexanediol |
931-71-5 | >97.0%(GC) | 200mg |
¥1385.00 | 2024-04-15 | |
Chemenu | CM109092-5g |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 5g |
$237 | 2024-07-19 | |
eNovation Chemicals LLC | D498921-500MG |
cis-1,4-cyclohexanediol |
931-71-5 | >97% | 500mg |
$100 | 2023-05-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-500MG |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 500MG |
¥ 429.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-25G |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 25g |
¥ 8,210.00 | 2023-04-12 | |
Cooke Chemical | BD2217048-100mg |
cis-Cyclohexane-1,4-diol |
931-71-5 | 98% | 100mg |
RMB 176.00 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-1G |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 1g |
¥ 640.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120761-5G |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 5g |
¥ 2,356.00 | 2023-04-12 | |
Chemenu | CM109092-50g |
cis-1,4-cyclohexanediol |
931-71-5 | 97% | 50g |
$1568 | 2024-07-19 |
cis-1,4-cyclohexanediol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Triphenylphosphine Reduction of Saturated EndoperoxidesOrganic Letters, 2009, 11(17), 3986-3989,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Ergoline derivatives for blocking 5-HT2 receptors, European Patent Organization, , ,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Selective oxidation of unsaturated hydrocarbons, France, , ,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Molecular recognition. 15. Molecular recognition and stereoselectivity: geometrical requirements for the multiple hydrogen-bonding interaction of diols with a multidentate polyhydroxy macrocycleJournal of the American Chemical Society, 1991, 113(4), 1349-54,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Chemical reactivity of singlet oxygen produced in the gas phase. III. Investigation in a heterogeneous gas-liquid system of the 1,4-addition to cyclohexadiene. Stereospecific synthesis of cis-1,4-cyclohexanediolBulletin de la Societe Chimique de France, 1976, 665, 665-6,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Stereospecific aliphatic hydroxylation by an iron-based oxidantJournal of the American Chemical Society, 1974, 96(16), 5274-5,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ; 2 h, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
Riferimento
- PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound, China, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ; 24 h, 10 atm, 90 °C
Riferimento
- Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild ConditionsChemistry - A European Journal, 2009, 15(28), 6953-6963,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- An economical and convenient synthesis of 7-oxabicyclo[2.2.1]heptanePolymer, 1986, 27(9), 1441-2,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina , Platinum , Rhodium , Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ; 49 h, 50 °C
Riferimento
- Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction MechanismJournal of the American Chemical Society, 2018, 140(36), 11325-11334,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ; 6 h, 80 °C
Riferimento
- Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio, Japan, , ,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Aliphatic hydroxylation via oxygen rebound. Oxygen transfer catalyzed by ironJournal of the American Chemical Society, 1976, 98(3), 859-61,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Nickel aluminide Solvents: Water
Riferimento
- Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxideChemistry Express, 1993, 8(7), 495-8,
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Alcohols by reduction of aldehydes and ketones, Federal Republic of Germany, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ; 10 h, -5 °C
Riferimento
- Process for preparation of cis-1,4-cyclohexanediol, China, , ,
cis-1,4-cyclohexanediol Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-ol
- trans-1,4-cyclohexanediol
- Tetrabromohydroquinone
- 1,4-Cyclohexanedione
- 4-hydroxycyclohexan-1-one
cis-1,4-cyclohexanediol Preparation Products
cis-1,4-cyclohexanediol Letteratura correlata
-
1. 75. Alicyclic glycols. Part II. Derivatives of cyclohexane-1 : 4-diolL. N. Owen,P. A. Robins J. Chem. Soc. 1949 320
-
2. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
3. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
-
Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9
-
Damien J. Carter,Paolo Raiteri,Keith R. Barnard,Rhian Gielink,Mauro Mocerino,Brian W. Skelton,Jamila G. Vaughan,Mark I. Ogden,Andrew L. Rohl CrystEngComm 2017 19 2207
Categorie correlate
- Materiali Chimici Materiali Polimerici
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici alcoli secondari
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Alcoli e polioli alcoli secondari
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-71-5)cis-1,4-cyclohexanediol

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):321.0/1120.0